(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol
Overview
Description
“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol”, also known as “(R,R)-THC”, is a potent subtype-selective ligand . It acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor . .
Physical And Chemical Properties Analysis
“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” has a molecular weight of 320.42 and a formula of C22H24O2 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.0±50.0 °C at 760 mmHg, and a flash point of 239.5±24.7 °C .Scientific Research Applications
Estrogen Receptor Research
(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol has been studied for its role as an estrogen receptor ligand. In particular, it has shown selective activity on estrogen receptor subtypes. The compound acts as an agonist on estrogen receptor alpha (ERalpha) and as a complete antagonist on estrogen receptor beta (ERbeta). This subtype-selective estrogenic activity indicates its potential application in hormone-related research and therapies (Meyers et al., 1999).
Structural Characterization in Biochemistry
Another significant application of (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol is in structural characterization studies. It has been used to study the conformational effects on the ligand binding domain (LBD) of estrogen receptors. This research provides insights into the novel modes of estrogen receptor antagonism, enhancing our understanding of receptor-ligand interactions and assisting in the development of new therapeutic agents (Shiau et al., 2002).
Applications in Organic Chemistry
In the field of organic chemistry, derivatives of (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol have been utilized in various studies. For instance, its derivatives have been used in the synthesis and characterization of organometallic compounds, contributing to the development of novel catalysts and materials. This demonstrates its versatility and applicability in advancing organic synthesis techniques and materials science research (Yasuda, Yamamoto, & Nozaki, 1979).
Future Directions
In a study, “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” was used to investigate a novel resveratrol-induced pathway that increases neuron-derived cell resilience against oxidative stress . The study found that ERβ/NGB is a novel pathway triggered by low Res concentrations that lead to rapid and persistent NGB accumulation in the cytosol and in mitochondria, where the protein contributes to reducing the apoptotic death induced by hydrogen peroxide (H2O2) . This suggests that “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” could have potential applications in neurodegenerative disease research.
properties
IUPAC Name |
(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYAWHPJCQLSW-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040749, DTXSID501017647 | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol | |
CAS RN |
221368-54-3, 138090-06-9 | |
Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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